N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 2-fluorobenzyl substituent at position 3 and a 4-butylphenyl acetamide moiety at position 2. The thienopyrimidinone core (2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine) is a pharmacologically privileged scaffold known for its role in modulating kinase activity and enzyme inhibition .
Properties
Molecular Formula |
C25H24FN3O3S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24FN3O3S/c1-2-3-6-17-9-11-19(12-10-17)27-22(30)16-28-21-13-14-33-23(21)24(31)29(25(28)32)15-18-7-4-5-8-20(18)26/h4-5,7-14H,2-3,6,15-16H2,1H3,(H,27,30) |
InChI Key |
BARHOOOYRBOMED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at position 1 with an acetamide group bearing a 4-butylphenyl moiety and at position 3 with a 2-fluorobenzyl group. Retrosynthetically, the molecule can be dissected into three key components (Figure 1):
- Thieno[3,2-d]pyrimidine-2,4-dione scaffold
- 2-Fluorobenzyl electrophile
- N-(4-butylphenyl)acetamide side chain
Synthetic strategies prioritize sequential alkylation and acylation reactions to assemble these fragments.
Synthesis of the Thieno[3,2-d]Pyrimidine-2,4-Dione Core
Cyclocondensation of Thiophene Derivatives
The thienopyrimidine ring is typically constructed via cyclocondensation between 2-aminothiophene-3-carboxylates and urea or thiourea derivatives.
Procedure
- Methyl 2-aminothiophene-3-carboxylate (1.0 equiv) and urea (1.2 equiv) are refluxed in acetic acid (10 mL/mmol) for 6–8 hours.
- The reaction mixture is cooled to 0°C, and the precipitated thieno[3,2-d]pyrimidine-2,4-dione is filtered and washed with cold ethanol.
Yield : 72–85%
Characterization :
Functionalization at Position 1 with the Acetamide Side Chain
Chloroacetylation Followed by Aminolysis
A two-step process introduces the N-(4-butylphenyl)acetamide group.
Step 1: Chloroacetylation
- 3-(2-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv) is dissolved in acetonitrile (8 mL/mmol).
- Chloroacetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.
- After stirring at room temperature for 4 hours, the intermediate 1-chloroacetyl derivative is isolated by filtration.
Yield : 82%
Step 2: Coupling with 4-Butylphenylamine
- The chloroacetyl intermediate (1.0 equiv) and 4-butylphenylamine (1.2 equiv) are refluxed in toluene (10 mL/mmol) for 6 hours.
- The product is purified via recrystallization from ethanol/water (3:1).
Yield : 65%
Spectroscopic Validation :
Alternative Synthetic Routes
One-Pot Alkylation-Acylation Strategy
A streamlined approach combines Steps 3 and 4 using 2-(bromoacetyl)-N-(4-butylphenyl)acetamide as a bifunctional reagent:
- Thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv), 2-fluorobenzyl bromide (1.1 equiv), and 2-(bromoacetyl)-N-(4-butylphenyl)acetamide (1.2 equiv) are heated in acetonitrile with K2CO3 (3.0 equiv) at 70°C for 24 hours.
- The crude product is purified by flash chromatography (hexane/EtOAc 4:1).
Yield : 58%
Advantages : Reduces purification steps; however, lower yield due to competing side reactions.
Critical Analysis of Methodologies
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Overall Yield | 53% | 58% |
| Purity | >99% | 95% |
| Reaction Time | 22 hours | 24 hours |
| Scalability | >100 g | <50 g |
The two-step approach offers higher purity and scalability, making it preferable for industrial applications, while the one-pot method suits small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, or infectious diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Thieno[3,2-d]pyrimidinone vs. Pyrazolo[3,4-d]pyrimidinone A structurally distinct analog, Example 83 (from ), features a pyrazolo[3,4-d]pyrimidinone core. While both scaffolds are heterocyclic, the pyrazolo core introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.
Key Data:
| Property | Target Compound (Thieno Core) | Example 83 (Pyrazolo Core) |
|---|---|---|
| Melting Point (°C) | Not Reported | 302–304 |
| Molecular Weight (g/mol) | ~469 (estimated) | 571.2 |
| H-Bond Acceptors | 5 | 7 (estimated) |
Functional Group Modifications
Acetamide Substituents The compound N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide () shares the thienopyrimidinone core but replaces the 2-fluorobenzyl group with a methyl group and substitutes the oxygen atom at position 2 with a sulfanyl (-S-) group. The target compound’s 2-fluorobenzyl group may improve binding affinity to aromatic residue-rich enzyme pockets compared to the methyl analog .
Key Data:
Dihedral Angles and Crystallinity
The dihedral angle between aromatic rings in N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide () is 66.4°, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice. In contrast, the target compound’s 4-butylphenyl and 2-fluorobenzyl groups likely induce larger dihedral angles due to steric hindrance, reducing crystallinity and enhancing solubility in organic solvents .
Physicochemical and Pharmacological Implications
Solubility and Bioavailability
The 2-fluorobenzyl group in the target compound enhances metabolic stability via fluorine’s inductive effect, while the 4-butylphenyl chain increases logP (estimated ~3.5), favoring blood-brain barrier penetration compared to less lipophilic analogs like the sulfanyl derivative () .
Binding Affinity and Selectivity
NMR studies () highlight that substituents at positions 29–36 and 39–44 significantly alter chemical environments, suggesting that the target compound’s 2-fluorobenzyl group may improve selectivity for kinases or enzymes with hydrophobic active sites compared to non-fluorinated analogs .
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